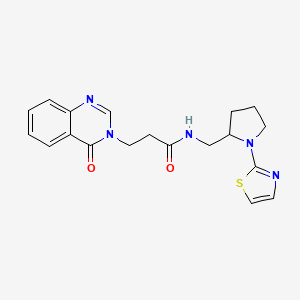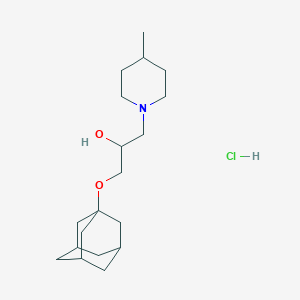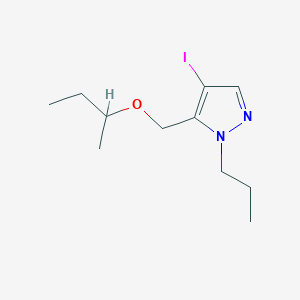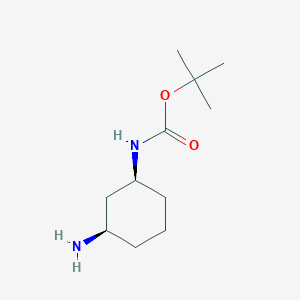
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition
Research has identified compounds within this class as potent inhibitors of specific enzymes. For example, the synthesis and biochemical evaluation of inhibitors targeting the human ADP-ribosyltransferase ARTD3/PARP3 have been detailed, showcasing the importance of stereochemistry for selectivity and potency. These inhibitors have implications for studying ADP-ribosylation, with potential therapeutic applications (Lindgren et al., 2013).
Antimicrobial and Anti-inflammatory Activity
Several derivatives have been synthesized and characterized, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against various strains. This highlights the therapeutic potential of these compounds in treating inflammation and infections while offering insights into their physicochemical properties and structure-activity relationships (Zablotskaya et al., 2013).
Antitumor Activity
Novel 3-benzyl-substituted-4(3H)-quinazolinones have been evaluated for their in vitro antitumor activity, demonstrating broad-spectrum antitumor activity. These findings are crucial for developing new cancer therapies, highlighting the compounds' potential as lead molecules for further drug development (Al-Suwaidan et al., 2016).
Novel Heterocyclic Compounds Synthesis
The versatility of these compounds extends to the synthesis of novel heterocyclic structures. Research into the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles has led to the creation of trichloromethylated bridgehead N-heterocycles, contributing to the diversity of synthetic organic chemistry and expanding the toolbox for medicinal chemistry applications (Yavari et al., 2006).
Analgesic Agents
Research into the synthesis, characterization, and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents underscores the therapeutic potential of these compounds. This work contributes to understanding the structural requirements for bioactivity, paving the way for new pain management solutions (Farag et al., 2012).
properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(21-12-14-4-3-9-24(14)19-20-8-11-27-19)7-10-23-13-22-16-6-2-1-5-15(16)18(23)26/h1-2,5-6,8,11,13-14H,3-4,7,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWCLJZDWUXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2523749.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2523750.png)
![N-(1-Cyanocyclopentyl)-2-[[11-(4-ethoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2523752.png)
![Benzo[d]thiazol-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2523753.png)

![N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2523757.png)

![5-Chloro-6-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B2523762.png)



![N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2523769.png)
